2,6-Dibromo-3,5-dihydroxy-4-methylbenzoic acid
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Overview
Description
2,6-Dibromo-3,5-dihydroxy-4-methylbenzoic acid is a chemical compound with the molecular formula C8H6Br2O4. It is characterized by the presence of two bromine atoms, two hydroxyl groups, and a methyl group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dibromo-3,5-dihydroxy-4-methylbenzoic acid typically involves the bromination of 3,5-dihydroxy-4-methylbenzoic acid. The reaction is carried out in the presence of bromine or a brominating agent under controlled conditions to ensure selective bromination at the 2 and 6 positions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the process would likely involve large-scale bromination reactions with appropriate safety and environmental controls to handle the bromine and other reagents used in the synthesis.
Chemical Reactions Analysis
Types of Reactions
2,6-Dibromo-3,5-dihydroxy-4-methylbenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The hydroxyl groups can be oxidized to form quinones or reduced to form alcohols.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Esterification: Alcohols in the presence of a strong acid catalyst like sulfuric acid (H2SO4).
Major Products
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Quinones.
Reduction: Alcohols.
Esterification: Esters of this compound.
Scientific Research Applications
2,6-Dibromo-3,5-dihydroxy-4-methylbenzoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,6-Dibromo-3,5-dihydroxy-4-methylbenzoic acid is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in cellular pathways. The bromine atoms and hydroxyl groups may play a crucial role in these interactions .
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dibromo-4-methylbenzoic acid
- 2,4-Dibromo-6-methylbenzoic acid
- 2,5-Dibromo-4-methylbenzoic acid
- Ethyl 3,5-dibromo-2,4-dihydroxy-6-methylbenzoate
Uniqueness
2,6-Dibromo-3,5-dihydroxy-4-methylbenzoic acid is unique due to the specific positioning of its bromine and hydroxyl groups, which can influence its reactivity and interactions with other molecules. This distinct structure may confer unique chemical and biological properties compared to its analogs .
Properties
CAS No. |
61040-90-2 |
---|---|
Molecular Formula |
C8H6Br2O4 |
Molecular Weight |
325.94 g/mol |
IUPAC Name |
2,6-dibromo-3,5-dihydroxy-4-methylbenzoic acid |
InChI |
InChI=1S/C8H6Br2O4/c1-2-6(11)4(9)3(8(13)14)5(10)7(2)12/h11-12H,1H3,(H,13,14) |
InChI Key |
XDBJLRBMPYIHKB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=C1O)Br)C(=O)O)Br)O |
Origin of Product |
United States |
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